

Deuterium metabolic imaging with D-Glucose-d2 for in vivo studies.

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Compound of Interest

Compound Name: D-Glucose-d2

Cat. No.: B1147146

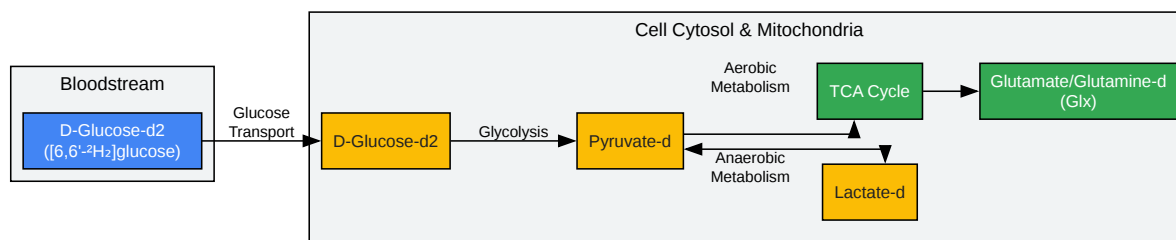
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Application Notes: Deuterium Metabolic Imaging with D-Glucose-d2

Principle of the Method

Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive magnetic resonance (MR) modality that enables the in vivo tracking of metabolic pathways.[1][2] The technique utilizes substrates enriched with the stable, non-radioactive deuterium (^2H) isotope. When a deuterated substrate like **D-Glucose-d2** is introduced, its uptake, transport, and conversion into downstream metabolites can be spatially and dynamically mapped using 3D MR spectroscopic imaging (MRSI).[2]

The most commonly used tracer, $[6,6'\text{-}^2\text{H}_2]\text{glucose}$ (herein referred to as **D-Glucose-d2**), allows for the specific investigation of energy metabolism pathways.[1] The deuterium atoms on the sixth carbon of the glucose molecule are transferred to pyruvate during glycolysis. From pyruvate, the deuterium label can be incorporated into lactate via the enzyme lactate dehydrogenase or enter the tricarboxylic acid (TCA) cycle, leading to the labeling of glutamate and glutamine (Glx).[3][4] By measuring the relative signals of deuterated glucose, lactate, and Glx, DMI provides a detailed picture of active glucose metabolism, including glycolysis and oxidative phosphorylation.[3][5]



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Caption: Metabolic fate of deuterium from **D-Glucose-d2**.

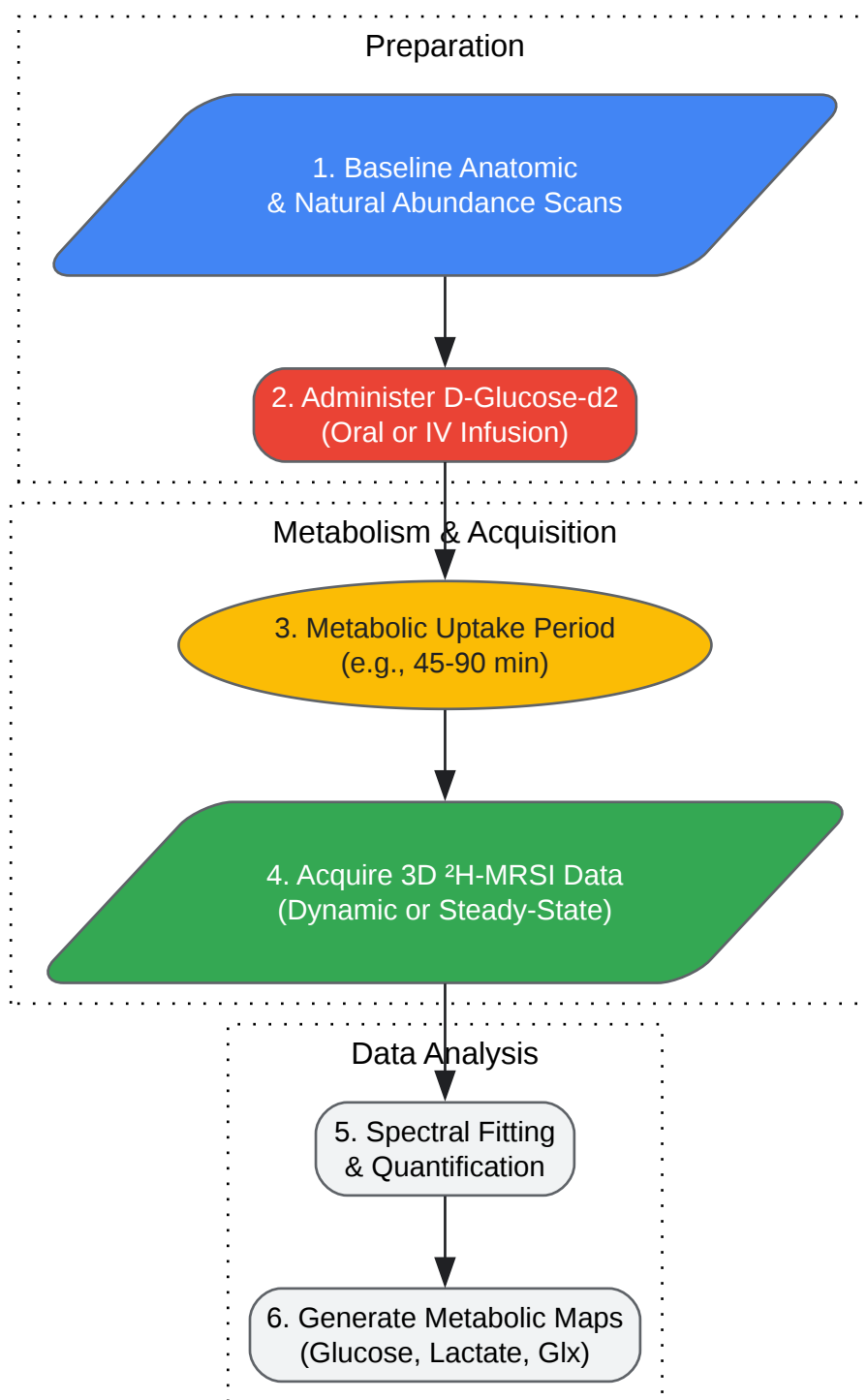
Applications in Research and Drug Development

DMI with **D-Glucose-d2** is a powerful tool for investigating diseases characterized by altered metabolism.

- **Oncology:** Cancer cells often exhibit reprogrammed metabolism known as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen.[3] DMI can detect this phenomenon by measuring a substantially increased lactate/Glx ratio in tumors compared to healthy tissue, providing a non-invasive biomarker for tumor aggressiveness and response to therapy.[3][6]
- **Neurology & Stroke:** Glucose is the primary fuel for the brain.[7] DMI allows for the assessment of cerebral glucose metabolism in various neurological disorders. In post-stroke studies in mice, DMI has revealed dynamic changes in metabolism, such as a significant increase in lactate formation 48 hours after the event and reduced glutamate/glutamine production at 11 days, offering insights into tissue viability and recovery.[5]
- **Metabolic Diseases:** The technique can be applied to study dysregulation of glucose metabolism in conditions like diabetes.[8] By tracing the flux of glucose into different pathways, researchers can investigate insulin resistance and the metabolic effects of therapeutic interventions in various tissues.[8]

Generalized In Vivo Experimental Workflow

A typical DMI study involves three main stages: substrate administration, a metabolic uptake period, and data acquisition.^[2] The substrate can be administered orally or via intravenous infusion, with oral delivery being a practical option for glucose.^[2] Dynamic scans can track metabolite formation over time, while steady-state scans provide a snapshot of metabolism after a set uptake period.^[2]



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Caption: General experimental workflow for an in vivo DMI study.

Protocols: In Vivo DMI with D-Glucose-d2

This section provides a generalized protocol for performing a DMI study in humans or animals, based on common practices in the literature. Specific parameters should be optimized for the scanner, species, and research question.

Protocol 1: DMI of Human Brain at 7T

1. Subject Preparation:

- Subjects should fast for at least 6 hours prior to the study.
- Obtain informed consent and screen for MR safety.
- Position the subject comfortably in the scanner to minimize motion.

2. Baseline Imaging:

- Acquire a high-resolution anatomical 3D ^1H -MR image (e.g., MPRAGE) for anatomical reference.[\[1\]](#)
- Perform a baseline scan to measure the natural abundance deuterium signal.[\[4\]](#)

3. Tracer Administration:

- Administer **D-Glucose-d2** orally. A common dose is 0.75 g per kg of body weight.[\[3\]](#)[\[4\]](#) The glucose is typically dissolved in water.

4. DMI Data Acquisition:

- Begin acquiring 3D ^2H -MRSI data immediately after or shortly after glucose ingestion to capture the dynamic metabolic process.
- Acquisition can continue for 90-120 minutes to observe the peak glucose signal (~80 minutes post-ingestion) and the subsequent rise in metabolite signals.[\[4\]](#)
- Example Acquisition Parameters (7T):
 - Sequence: 3D ^2H -MRSI[\[1\]](#)
 - Repetition Time (TR): 350 ms[\[1\]](#)

- Field of View (FOV): 192x256x192 mm³[\[1\]](#)
- Spatial Resolution: ~14x14x14 mm³[\[1\]](#)

5. Data Processing and Analysis:

- Perform spectral fitting on the acquired ²H-MRSI data for each voxel to quantify the signal from deuterated water (HDO), glucose, lactate, and Glx.[\[2\]](#)
- Generate metabolic maps by overlaying the quantified metabolite signals onto the anatomical ¹H images.
- Calculate metabolic ratios (e.g., Lactate/Glx) for regions of interest.

Protocol 2: DMI in a Post-Stroke Mouse Model

1. Animal Preparation:

- Induce stroke model (e.g., transient middle cerebral artery occlusion, tMCAO) in mice.[\[5\]](#)
- Allow for the desired recovery period (e.g., 48 hours or 11 days).[\[5\]](#)
- Anesthetize the animal and maintain body temperature throughout the imaging session.

2. Tracer Administration:

- Administer **D-Glucose-d2** via intravenous infusion.
- A solution of 1M glucose can be infused at a variable speed to achieve a target dose (e.g., 1.95 g/kg over 125 minutes).[\[5\]](#)

3. DMI Data Acquisition:

- Acquire baseline scans before starting the infusion.
- Acquire steady-state scans starting 90 minutes after the beginning of the infusion to assess active metabolism.[\[5\]](#)
- Example Acquisition Parameters:

- Use an MR scanner with a high-field magnet suitable for rodent imaging.
- Employ an appropriate ^2H coil.
- Acquire 3D ^2H -MRSI data covering the entire brain.

4. Data Analysis:

- Process the data as described in the human protocol.
- Compare metabolite levels and ratios between the lesioned hemisphere and the contralateral control hemisphere.[\[5\]](#)
- Analyze changes in metabolic maps at different time points post-stroke.[\[5\]](#)

Quantitative Data Summary

The following tables summarize quantitative findings from DMI studies using deuterated glucose.

Table 1: Comparison of Deuterated Glucose Tracers in the Human Brain[\[3\]](#)[\[4\]](#)

Metabolite	Signal Ratio (glucose-d7 vs. glucose-d2) at 100-120 min
Deuterated Water (HDO)	1.8 ± 0.3
Glutamate/Glutamine (Glx)	1.7 ± 0.3
Lactate	1.6 ± 0.3
Data from a study at 7T following oral ingestion of 0.75 g/kg of the respective tracer.	

Table 2: Key Metabolic Rates in the Healthy Human Brain[\[9\]](#)

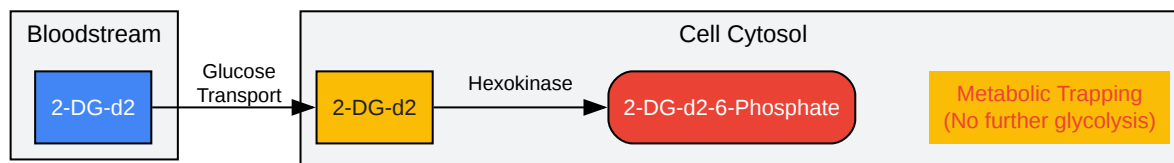
Parameter	Gray Matter (GM)	White Matter (WM)	Whole Brain
Tmax (Glucose Transport)	3.8 (relative units)	4.6 (relative units)	4.1 (relative units)
CMRGlc (Glucose Consumption)	2.5x higher than WM	-	-
VTCA (TCA Cycle Flux)	1.7x higher than WM	-	-
Ratio VTCA / CMRGlc	-	-	1.7
Aerobic Glycolysis (%)	-	-	~16%

Table 3: Post-Stroke Metabolic Changes in Mouse Brain[5]

Metabolite	48 Hours Post-Stroke (Lesion vs. Control)	11 Days Post-Stroke (Lesion vs. Control)
Lactate Formation	Increased (p < 0.05)	Not significantly different
Glutamate/Glutamine (Glx) Production	Not significantly different	Reduced (p < 0.05)

Alternative Tracer: 2-Deoxy-2-[²H₂]-d-glucose (2-DG-d2)

An alternative to **D-Glucose-d2** is its analog, 2-deoxy-2-[²H₂]-d-glucose (2-DG-d2).[10][11] Similar to the PET tracer [¹⁸F]FDG, 2-DG-d2 is taken up by cells and phosphorylated by hexokinase. However, it cannot be further metabolized in glycolysis and becomes trapped intracellularly.[12][13] This allows DMI with 2-DG-d2 to specifically map glucose uptake without ionizing radiation, providing a powerful tool for applications where measuring uptake is the primary goal.[10][11]



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Caption: Metabolic trapping of 2-DG-d2 for imaging glucose uptake.

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